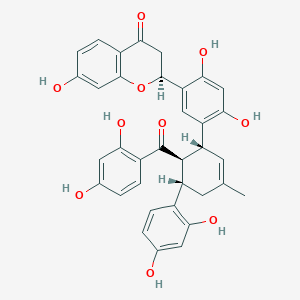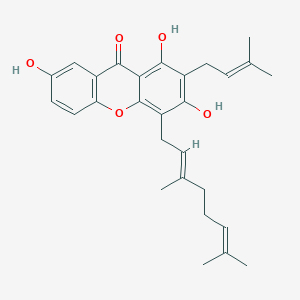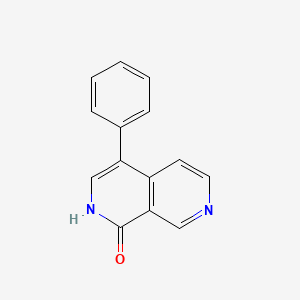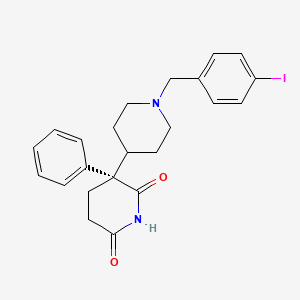
4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde is a natural product found in Crocus sativus, Crocus tommasinianus, and Crocus vernus with data available.
Aplicaciones Científicas De Investigación
Cyclodextrins in Scientific Research
Cyclodextrins, a family of cyclic oligosaccharides composed of glucopyranose subunits, exhibit a wide range of applications due to their ability to form host–guest type inclusion complexes. This property enables their use in pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textiles, and the chemical industry. The inclusion complexation can significantly modify the physical and chemical properties of molecules, making cyclodextrins of commercial interest for solving scientific problems (Sharma & Baldi, 2016).
Enzymatic Production and Applications of γ-Cyclodextrin
The enzymatic production and applications of γ-cyclodextrin, one of the common forms of cyclodextrins, have been extensively reviewed. This form is particularly interesting due to its larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins. These properties widen its applications in industries, especially in food and pharmaceuticals. Recent developments in more economical production processes for γ-cyclodextrin using improved enzymes and appropriate complexing agents have been highlighted, showcasing the potential for increased industrial and scientific application (Li et al., 2007).
Cyclodextrins and Health
Cyclodextrins have also been identified for their roles in health, particularly through their inclusion in drug formulations. Their favorable toxicological profile, low local toxicity, and virtual non-toxicity when administered orally make them ideal candidates for drug delivery systems. They are used as excipients in medications delivered through various routes, including oral, ocular, dermal, nasal, and rectal. The natural forms (α-, β-, γ-cyclodextrin) and chemically-modified derivatives of cyclodextrins can be incorporated into new drug formulations, offering a range of therapeutic benefits (Lachowicz, Stańczak, & Kołodziejczyk, 2020).
Propiedades
Nombre del producto |
4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde |
|---|---|
Fórmula molecular |
C16H26O7 |
Peso molecular |
330.37 g/mol |
Nombre IUPAC |
2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9?,11-,12-,13+,14-,15-/m1/s1 |
Clave InChI |
WMHJCSAICLADIN-UPRNZLQGSA-N |
SMILES isomérico |
CC1=C(C(CC(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C=O |
SMILES canónico |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O |
Sinónimos |
4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde picrocrocin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid](/img/structure/B1248834.png)








![(3R,4R,5S,8R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1248849.png)

